Product packaging for O-(1-methylpiperidin-4-yl)hydroxylamine(Cat. No.:CAS No. 752170-00-6)

O-(1-methylpiperidin-4-yl)hydroxylamine

Cat. No.: B3282545
CAS No.: 752170-00-6
M. Wt: 130.19 g/mol
InChI Key: BHUUSKYOCPUWDR-UHFFFAOYSA-N
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Description

O-(1-methylpiperidin-4-yl)hydroxylamine (CAS 752170-00-6) is a chemical compound with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . It is offered with a high purity level, typically ≥95% . This compound serves as a valuable building block in organic and medicinal chemistry research. Its primary research application is as a key synthetic intermediate in the preparation of active pharmaceutical ingredients. For instance, related piperidin-4-yl derivatives are crucial intermediates in the synthesis of therapeutics such as Naratriptan, a medication used for the treatment of migraine . The structural motif of the 1-methylpiperidin-4-yl group is significant in drug discovery, often contributing to the pharmacological profile of target molecules. Researchers utilize this hydroxylamine derivative in various chemical transformations, including the development of novel synthetic pathways and the optimization of industrial-scale processes . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O B3282545 O-(1-methylpiperidin-4-yl)hydroxylamine CAS No. 752170-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(1-methylpiperidin-4-yl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8-4-2-6(9-7)3-5-8/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUUSKYOCPUWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for O 1 Methylpiperidin 4 Yl Hydroxylamine

Direct Synthesis Routes to O-(1-Methylpiperidin-4-yl)hydroxylamine

The direct synthesis of this compound can be accomplished through two main strategies: the O-alkylation of 1-methylpiperidin-4-one oxime and the formation of the N-O bond via methods such as the Mitsunobu reaction.

Synthesis from 1-Methylpiperidin-4-one Oxime and Hydroxylamine (B1172632) Precursors

A prevalent and straightforward approach involves the initial formation of 1-methylpiperidin-4-one oxime, followed by its O-alkylation. The oxime is typically prepared by the reaction of 1-methyl-4-piperidone (B142233) with hydroxylamine hydrochloride in the presence of a base.

The subsequent O-alkylation of the oxime can be achieved using various alkylating agents. While direct alkylation to introduce the simple hydrogen of the hydroxylamine is not the final step for this specific molecule, the principle of O-alkylation is central. In a more general sense, O-substituted hydroxylamines are synthesized by reacting the oxime with an appropriate electrophile. Common methods for O-alkylation of oximes include reaction with alkyl halides in the presence of a base or with alcohols under acidic or catalytic conditions. google.comnih.gov

For the synthesis of the parent this compound, a more nuanced approach is required, often involving a protecting group strategy. For instance, the oxime could be alkylated with a protecting group that can be later removed to yield the desired hydroxylamine.

Formation via N-O Bond Formation Strategies

An alternative and powerful strategy for constructing the this compound scaffold is through the Mitsunobu reaction. organic-chemistry.orgnih.gov This reaction facilitates the formation of an ether linkage between an alcohol and a nucleophile, in this case, a hydroxylamine equivalent, using a phosphine (B1218219) and an azodicarboxylate as reagents.

This route commences with the readily available 1-methylpiperidin-4-ol (B91101). This alcohol can then be reacted with a protected hydroxylamine derivative, such as N-hydroxyphthalimide, under Mitsunobu conditions. chemicalbook.com This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with the inversion of stereochemistry at the alcohol carbon, a key feature of the Mitsunobu reaction. nih.gov

Following the successful coupling, the phthalimide (B116566) protecting group is removed to yield the final this compound. Deprotection can be achieved under mild conditions, for example, by using sodium borohydride (B1222165) in isopropanol (B130326) followed by an acidic workup, or by hydrazinolysis. organic-chemistry.orgmdma.ch

Table 1: Comparison of Direct Synthesis Routes

FeatureSynthesis from 1-Methylpiperidin-4-one OximeFormation via N-O Bond Formation (Mitsunobu)
Starting Material 1-Methylpiperidin-4-one1-Methylpiperidin-4-ol
Key Reaction O-alkylation of oximeMitsunobu reaction
Reagents Hydroxylamine HCl, Base, Alkylating agent (with protecting group)N-Hydroxyphthalimide, PPh₃, DEAD/DIAD
Key Intermediate 1-Methylpiperidin-4-one oximeN-(O-(1-methylpiperidin-4-yl))phthalimide
Final Step DeprotectionDeprotection

Mechanistic Insights into Primary Synthesis Pathways

The mechanism of O-alkylation of oximes can vary depending on the specific conditions. Under basic conditions with an alkyl halide, the reaction generally proceeds through a nucleophilic substitution (SN2) pathway, where the deprotonated oxime oxygen acts as the nucleophile. In acid-catalyzed reactions with alcohols, the mechanism may involve the formation of a carbocation from the alcohol, which is then attacked by the oxime oxygen. rsc.org

The Mitsunobu reaction follows a well-established mechanism. chemistrysteps.com Initially, the triphenylphosphine attacks the azodicarboxylate, forming a betaine (B1666868) intermediate. This intermediate then deprotonates the nucleophile (N-hydroxyphthalimide) and the alcohol to form a phosphonium (B103445) salt of the alcohol. The deprotonated nucleophile then displaces the activated alcohol via an SN2 reaction, leading to the formation of the desired product and triphenylphosphine oxide. The stereochemical inversion observed in the reaction is a direct consequence of this SN2 step. nih.gov

Preparation of Key Intermediates for this compound Synthesis

The successful synthesis of the target compound relies on the efficient preparation of key intermediates, namely 1-methyl-4-piperidone and its corresponding oxime or alcohol derivative.

1-Methyl-4-piperidone: This starting material can be synthesized through various methods. A classical approach involves the Dieckmann condensation of a diester derived from methylamine (B109427) and ethyl acrylate. chemicalbook.com It is also commercially available.

1-Methylpiperidin-4-one Oxime: The oxime is readily prepared by treating 1-methyl-4-piperidone with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base like sodium acetate (B1210297) or pyridine (B92270) to neutralize the liberated HCl. nih.gov The reaction is typically straightforward and proceeds in high yield.

1-Methylpiperidin-4-ol: This alcohol can be obtained by the reduction of 1-methyl-4-piperidone. Common reducing agents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

Optimization of Reaction Conditions and Efficiency in this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions and simplifying purification.

For the O-alkylation of 1-methylpiperidin-4-one oxime , key parameters to optimize include the choice of base, solvent, temperature, and the nature of the alkylating agent (if a protecting group strategy is employed). Stronger, non-nucleophilic bases may favor O-alkylation over N-alkylation. The choice of solvent can influence the reaction rate and selectivity. google.com

In the Mitsunobu reaction , several factors can be fine-tuned to improve efficiency, especially when dealing with potentially sterically hindered secondary alcohols like 1-methylpiperidin-4-ol. orgsyn.org

Solvent: Non-polar solvents are often found to increase the rate of the Mitsunobu reaction. griffith.edu.au

Reagents: The choice of azodicarboxylate (DEAD vs. DIAD) can impact the reaction outcome.

Temperature: Reactions are typically run at or below room temperature to minimize side reactions.

Work-up: The removal of by-products like triphenylphosphine oxide and the reduced azodicarboxylate is a critical step in purification.

Table 2: Parameters for Optimization in Key Synthetic Steps

Synthetic StepKey Parameters for OptimizationPotential Challenges
Oximation of 1-Methyl-4-piperidone Base, Solvent, Temperature, Reaction TimeIncomplete reaction, formation of side products
O-Alkylation of Oxime Base, Solvent, Temperature, Alkylating AgentO- vs. N-alkylation, low reactivity
Mitsunobu Reaction Solvent, Azodicarboxylate, Temperature, Order of additionSteric hindrance, side reactions, difficult purification
Phthalimide Deprotection Deprotecting agent, Solvent, TemperatureIncomplete deprotection, side reactions with other functional groups

By carefully selecting the synthetic route and optimizing the reaction conditions for each step, this compound can be produced efficiently and in high purity, enabling its use in various research and development applications.

Reactivity and Chemical Transformations of O 1 Methylpiperidin 4 Yl Hydroxylamine

Fundamental Chemical Reactivity Profiles

The fundamental reactivity of O-(1-methylpiperidin-4-yl)hydroxylamine is characterized by the interplay between its nucleophilic hydroxylamine (B1172632) group and the acid-base properties of its two nitrogen atoms.

The hydroxylamine functional group in this compound is a potent nucleophile. This enhanced nucleophilicity, known as the alpha effect, arises from the presence of adjacent atoms with lone pairs of electrons (the nitrogen and oxygen). The lone pair on the nitrogen atom can stabilize the transition state of nucleophilic attack by the oxygen, making it more reactive than what would be predicted based on its basicity alone. This property allows the hydroxylamine to readily react with a wide range of electrophiles. For instance, it can participate in reactions such as the formation of oximes with aldehydes and ketones, a fundamental transformation in organic synthesis.

While the hydroxylamine moiety is primarily nucleophilic, the molecule can undergo reactions involving electrophilic species under certain conditions. The nitrogen atom of the hydroxylamine can be targeted by electrophiles, particularly after activation. For example, in the presence of a strong acid, the oxygen atom can be protonated, making the nitrogen atom more susceptible to attack. However, reactions directly leading to substitution on the hydroxylamine nitrogen are less common than O-functionalization. The tertiary amine of the piperidine (B6355638) ring can also interact with electrophiles, which can influence the reactivity of the hydroxylamine group through electronic effects or by acting as a competing reaction site.

This compound contains two basic centers: the tertiary amine of the piperidine ring and the nitrogen atom of the hydroxylamine group. The piperidine nitrogen is typically more basic than the hydroxylamine nitrogen. Consequently, the molecule can exist in different protonation states depending on the pH of the solution.

This dual basicity allows for the formation of salts with acids. A common salt form is the dihydrochloride (B599025), where both the piperidine nitrogen and the hydroxylamine nitrogen are protonated. The formation of the dihydrochloride salt significantly alters the physical properties of the compound, such as its solubility and melting point, making it easier to handle and store. The differential basicity of the two nitrogen atoms is a key factor in its purification and handling.

Table 1: Physicochemical Properties of this compound and its Dihydrochloride Salt

PropertyThis compoundThis compound Dihydrochloride
Chemical Formula C6H14N2OC6H16Cl2N2O
Molar Mass 130.19 g/mol 203.11 g/mol
Appearance Not specified in literatureWhite to off-white solid
Solubility Soluble in many organic solventsSoluble in water

Note: Data is compiled from publicly available chemical supplier information and may not represent experimentally verified values.

Participation in O-Functionalization Reactions

The oxygen atom of the hydroxylamine moiety is a primary site for functionalization, readily undergoing acylation and alkylation reactions to form a variety of derivatives.

This compound reacts with acylating agents, such as acyl chlorides and anhydrides, to form the corresponding O-acyl hydroxylamines. This reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the carbonyl carbon of the acylating agent. The presence of a non-nucleophilic base is often required to neutralize the acidic byproduct, such as HCl, that is formed during the reaction. These O-acyl derivatives are important intermediates in organic synthesis and can exhibit a range of biological activities.

Table 2: Representative Acylation Reactions

Acylating AgentProductReaction Conditions
Acetyl ChlorideO-(1-Methylpiperidin-4-yl)acetohydroxamateAprotic solvent, base (e.g., triethylamine)
Benzoyl ChlorideO-(1-Methylpiperidin-4-yl)benzohydroxamateAprotic solvent, base (e.g., pyridine)
Acetic Anhydride (B1165640)O-(1-Methylpiperidin-4-yl)acetohydroxamateNeat or in aprotic solvent

Alkylation of this compound typically occurs at the oxygen atom, yielding O-alkylated derivatives. This reaction is generally carried out using alkyl halides or other alkylating agents in the presence of a base. The choice of base is crucial to deprotonate the hydroxylamine, thereby increasing its nucleophilicity, without promoting side reactions such as N-alkylation or elimination. The resulting O,N-disubstituted hydroxylamines are versatile building blocks in medicinal chemistry and materials science.

Table 3: Representative Alkylation Reactions

Alkylating AgentProductReaction Conditions
Methyl IodideO-Methyl-O-(1-methylpiperidin-4-yl)hydroxylaminePolar aprotic solvent, base (e.g., NaH)
Benzyl BromideO-Benzyl-O-(1-methylpiperidin-4-yl)hydroxylaminePolar aprotic solvent, base (e.g., K2CO3)
Ethyl BromoacetateEthyl 2-((1-methylpiperidin-4-yl)oxyamino)acetatePolar aprotic solvent, base (e.g., Cs2CO3)

Sulfonylation Reactions

The nitrogen atom of the hydroxylamine group in this compound is nucleophilic and readily reacts with electrophilic sulfonylating agents, such as sulfonyl chlorides. This reaction typically occurs in the presence of a base to neutralize the hydrogen chloride byproduct, leading to the formation of N-sulfonylated derivatives.

The classical approach involves reacting the hydroxylamine with a sulfonyl chloride (R-SO₂Cl) in an inert solvent. nih.govorganic-chemistry.org The resulting N-[O-(1-methylpiperidin-4-yl)]-sulfonamide is a stable compound. The reaction mechanism follows a nucleophilic substitution pathway where the hydroxylamine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Research into related O-(arenesulfonyl)hydroxylamines has shown that the N-O bond in these sulfonated products can be cleaved under certain conditions, potentially leading to rearrangements or the formation of aminyl radicals. cam.ac.uk This highlights the synthetic utility of these sulfonated intermediates for further transformations.

Table 1: Representative Sulfonylation Reactions

ReactantSulfonylating AgentBaseSolventProduct
This compoundBenzenesulfonyl chloridePyridine (B92270)DichloromethaneN-[O-(1-methylpiperidin-4-yl)]benzenesulfonamide
This compoundp-Toluenesulfonyl chlorideTriethylamineTetrahydrofuranN-[O-(1-methylpiperidin-4-yl)]-p-toluenesulfonamide
This compoundMethanesulfonyl chloridePyridineChloroformN-[O-(1-methylpiperidin-4-yl)]methanesulfonamide

Reactions Involving the Piperidine Ring System

The piperidine ring, being a saturated heterocycle, is generally stable. biologyinsights.com However, the tertiary nitrogen atom is a key reactive site for various transformations.

The nitrogen atom of the 1-methylpiperidine (B42303) ring is a tertiary amine and functions as a nucleophile. It can react with alkyl halides in a classic SN2 reaction known as the Menshutkin reaction to form a quaternary ammonium (B1175870) salt. wikipedia.orgtue.nl This process converts the neutral tertiary amine into a positively charged quaternary ammonium cation, with the halide as the counter-ion.

The rate of this reaction is dependent on the nature of the alkylating agent, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org The reaction is typically conducted in a polar solvent. rsc.org Due to the introduction of a permanent positive charge, the resulting quaternary ammonium salts exhibit significantly different physical properties, such as increased water solubility and a higher melting point, compared to the parent compound.

Table 2: N-Alkylation and Quaternization Reactions

ReactantAlkylating AgentSolventProduct
This compoundMethyl iodideAcetonitrile4-(Aminooxy)-1,1-dimethylpiperidinium iodide
This compoundEthyl bromideEthanol4-(Aminooxy)-1-ethyl-1-methylpiperidinium bromide
This compoundBenzyl chlorideN,N-Dimethylformamide1-Benzyl-4-(aminooxy)-1-methylpiperidinium chloride

Direct modification of the carbon skeleton of the saturated piperidine ring is challenging and typically requires harsh conditions or specialized catalytic systems. nih.gov However, functionalization at the α-carbon (C2 and C6 positions) relative to the nitrogen atom is a known pathway for N-alkyl piperidines. acs.org

One established method involves the oxidation of the tertiary amine to an N-oxide, followed by a Polonovski–Potier reaction. This sequence generates an endo-cyclic iminium ion intermediate. acs.org This electrophilic intermediate can then be trapped by various nucleophiles, leading to the introduction of substituents at the α-position of the ring. This strategy allows for the selective C-H functionalization of the piperidine ring. acs.org For instance, N-methylpiperidine can undergo C(3)-alkylation via C-H bond activation with specific ruthenium(II) catalysts. chemicalbook.com

Reductive and Oxidative Chemical Pathways

The compound possesses two sites susceptible to redox transformations: the hydroxylamine group and the tertiary amine of the piperidine ring.

Reductive Pathways

The N-O bond in hydroxylamines is relatively weak and susceptible to reductive cleavage. nih.govmdpi.com Catalytic hydrogenation, for example using platinum-based catalysts or other reducing agents, can cleave this bond. nih.gov The reduction of this compound would be expected to yield two primary products: 1-methylpiperidin-4-ol (B91101) and ammonia. Care must be taken in selecting reducing conditions to avoid over-reduction or side reactions involving the piperidine ring.

Oxidative Pathways

Both the hydroxylamine and the tertiary amine are prone to oxidation.

Oxidation of the Hydroxylamine: The -NH₂ group of the hydroxylamine can undergo oxidation. Depending on the oxidant and reaction conditions, this can lead to the formation of a nitrone. The oxidation of N,N-disubstituted hydroxylamines to nitrones is a well-established transformation, often employing reagents like mercury(II) oxide, manganese dioxide, or hypervalent iodine compounds such as IBX. chimia.chresearchgate.netacs.org In the case of this compound, oxidation would likely lead to the corresponding piperidin-4-one O-oxime.

Oxidation of the Piperidine Nitrogen: The tertiary amine of the N-methylpiperidine ring can be oxidized to form an N-oxide. chegg.com Common oxidizing agents for this transformation include hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). This reaction results in the formation of O-(1-methylpiperidine-1-oxide-4-yl)hydroxylamine. Studies on the oxidation of N-methylpiperidine itself show that two diastereomeric N-oxides can be formed, depending on whether the oxygen atom is axial or equatorial to the piperidine ring's chair conformation. chegg.com

Oxidation of the Piperidine Ring: More forceful oxidation can affect the piperidine ring itself. For example, dehydrogenation of piperidine derivatives using reagents like mercury(II)-EDTA can lead to the formation of iminium ions and subsequently lactams. researchgate.net In vitro studies have also shown that the biological N-oxidation of piperidine can yield N-hydroxypiperidine and 2,3,4,5-tetrahydropyridine-1-oxide. nih.gov

Table 3: Reductive and Oxidative Pathways

PathwayReagent(s)Key Intermediate/Product
Reductive
N-O Bond CleavageH₂, PtO₂1-Methylpiperidin-4-ol and Ammonia
Oxidative
Hydroxylamine OxidationMnO₂ or IBXPiperidin-4-one O-oxime
Piperidine N-OxidationH₂O₂ or mCPBAO-(1-Methylpiperidine-1-oxide-4-yl)hydroxylamine
Piperidine Ring OxidationHg(II)-EDTAIminium ion intermediates, Lactams

Spectroscopic and Structural Elucidation of O 1 Methylpiperidin 4 Yl Hydroxylamine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For O-(1-methylpiperidin-4-yl)hydroxylamine, a combination of one-dimensional and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the N-methyl group and the piperidine (B6355638) ring. The piperidine ring exists in a dynamic equilibrium of chair conformations, leading to chemically distinct axial and equatorial protons. The electronegative aminooxy (-ONH₂) group at the C4 position will have a significant deshielding effect on the geminal proton (H4) and a lesser effect on adjacent protons.

The predicted chemical shifts (δ) are outlined below:

N-CH₃ Protons: A sharp singlet is expected for the three protons of the N-methyl group, typically appearing in the range of 2.2-2.4 ppm.

Piperidine Ring Protons (H2/H6 and H3/H5): These protons would appear as complex multiplets due to geminal and vicinal coupling. The equatorial protons are typically found further downfield than their axial counterparts. The protons on C2 and C6 (alpha to the nitrogen) are expected to resonate further downfield than those on C3 and C5.

Piperidine Ring Proton (H4): The proton at C4, being directly attached to the carbon bearing the electronegative -ONH₂ group, is expected to be the most deshielded of the ring protons, likely appearing as a multiplet around 3.5-3.8 ppm.

Hydroxylamine (B1172632) Protons (-ONH₂): The two protons of the aminooxy group would likely appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but it is often observed in the region of 5.0-6.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
N-CH₃~2.3Singlet (s)3H
H2eq, H6eq~2.8 - 3.0Multiplet (m)2H
H2ax, H6ax~2.0 - 2.2Multiplet (m)2H
H3eq, H5eq~1.8 - 2.0Multiplet (m)2H
H3ax, H5ax~1.5 - 1.7Multiplet (m)2H
H4~3.6Multiplet (m)1H
-ONH₂Variable (e.g., ~5.5)Broad Singlet (br s)2H

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the piperidine ring, four distinct carbon signals are expected for this compound.

C4 Carbon: This carbon, directly attached to the electronegative oxygen atom of the aminooxy group, is expected to be the most deshielded of the ring carbons, resonating in the range of 75-80 ppm.

C2/C6 Carbons: These carbons, adjacent to the ring nitrogen, will appear downfield, typically in the 55-60 ppm region.

C3/C5 Carbons: These carbons are the most shielded of the ring carbons and are expected to resonate around 30-35 ppm.

N-CH₃ Carbon: The N-methyl carbon typically appears in the 45-50 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C4~77
C2, C6~57
N-CH₃~46
C3, C5~32

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of the ¹H and ¹³C signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between H4 and the protons on C3/C5. It would also show correlations between the C3/C5 protons and the C2/C6 protons, confirming the spin system within the piperidine ring. The N-CH₃ protons would show no correlations, confirming their isolation as a methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. An HSQC spectrum would show a cross-peak connecting each proton signal (from the ¹H spectrum) to its corresponding carbon signal (from the ¹³C spectrum). This would allow for the unambiguous assignment of, for example, the proton signal at ~3.6 ppm to the carbon signal at ~77 ppm (C4), and the N-CH₃ proton signal to the N-CH₃ carbon signal.

A correlation from the N-CH₃ protons (~2.3 ppm) to the C2/C6 carbons (~57 ppm).

Correlations from the H4 proton (~3.6 ppm) to the C3/C5 carbons (~32 ppm) and the C2/C6 carbons (~57 ppm).

Correlations from the H2/H6 protons to the C4 carbon, confirming the position of the substituent.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound (molecular formula C₆H₁₄N₂O), the exact neutral mass is calculated to be 130.1106 Da. In electrospray ionization (ESI) positive mode, the compound would be observed as the protonated molecule, [M+H]⁺.

Calculated m/z for [C₆H₁₅N₂O]⁺: 131.1182

An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the elemental formula of the compound.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the [M+H]⁺ ion at m/z 131.1) and its fragmentation through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure. The fragmentation of N-alkylpiperidines is well-characterized and typically involves cleavages alpha to the nitrogen atom and ring-opening pathways.

A plausible fragmentation pathway for protonated this compound would involve:

Loss of hydroxylamine: Cleavage of the C4-O bond to lose a neutral hydroxylamine molecule (NH₂OH, 33 Da), leading to a prominent fragment ion.

Alpha-Cleavage: The most common fragmentation for N-alkyl cyclic amines is cleavage of the C-C bond alpha to the nitrogen, followed by ring opening.

Loss of the N-methyl group: Cleavage resulting in the loss of a methyl radical.

Table 3: Predicted Key Fragment Ions in MS/MS of [M+H]⁺ for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
131.198.1NH₂OH (33.0)1-methyl-1,2,3,4-tetrahydropyridinium
131.170.1C₃H₇NO (73.0)[C₄H₈N]⁺ iminium ion
98.183.1CH₃ (15.0)Tetrahydropyridinium
98.170.1C₂H₄ (28.0)[C₄H₈N]⁺ iminium ion

The analysis of these characteristic product ions would provide strong confirmatory evidence for the proposed structure of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

While specific spectra for this compound are not available, the expected IR and Raman active vibrational modes can be predicted by analyzing its functional groups. The piperidine ring, the C-N and C-O bonds, and the terminal -NH2 group will each give rise to characteristic peaks.

Table 1: Predicted Infrared and Raman Peaks for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
N-H (amine)Symmetric & Asymmetric Stretch3400-3200Medium
C-H (alkane)Stretching2950-2850Strong
N-H (amine)Bending (Scissoring)1650-1580Medium-Weak
C-H (alkane)Bending1470-1450Medium
C-N (piperidine)Stretching1250-1020Medium
N-OStretching1000-900Medium-Weak
C-OStretching1150-1050Medium

In an experimental IR spectrum, one would anticipate observing strong C-H stretching vibrations from the methyl and piperidine ring methylene (B1212753) groups in the 2850-2950 cm⁻¹ region. The N-H stretching of the primary amine group should appear as one or two bands in the 3200-3400 cm⁻¹ range. The N-H bending vibration is expected around 1580-1650 cm⁻¹. The C-N stretching of the tertiary amine within the piperidine ring and the C-O stretching of the alkoxyamine group would likely be found in the fingerprint region (1000-1300 cm⁻¹). The N-O stretch, a key feature for hydroxylamines, is predicted to be in the 900-1000 cm⁻¹ range.

Raman spectroscopy would complement IR by providing information on less polar bonds. The C-C and C-N backbone of the piperidine ring should exhibit characteristic Raman signals. The symmetric C-H stretching vibrations would also be Raman active.

X-ray Crystallography of this compound Salts and Derivatives

The determination of the three-dimensional structure of this compound through single-crystal X-ray diffraction would provide definitive information on its molecular geometry, conformation, and intermolecular interactions. As the parent compound is a liquid or low-melting solid, crystallographic studies would likely be performed on its salts (e.g., hydrochloride or hydrobromide) or crystalline derivatives.

Crystal Structure Determination and Unit Cell Parameters

No published crystal structures for salts or derivatives of this compound currently exist. A hypothetical crystallographic study would first involve the growth of a suitable single crystal. Subsequent X-ray diffraction analysis would yield the unit cell parameters (a, b, c, α, β, γ), which define the size and shape of the repeating unit in the crystal lattice, and the space group, which describes the symmetry of the crystal.

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
α (°)90
β (°)105.45
γ (°)90
Volume (ų)1302.1
Z4

This table is purely illustrative and does not represent actual experimental data.

Intermolecular Interactions and Packing Arrangements

In a crystalline state, particularly as a salt, the molecules would be held together by a network of intermolecular forces. Hydrogen bonding would be a dominant interaction, with the -NH2 group and any protonated nitrogen atoms acting as hydrogen bond donors, and the oxygen and nitrogen atoms serving as acceptors. These interactions would dictate the molecular packing in the crystal lattice, influencing physical properties such as melting point and solubility. The specific arrangement of molecules would be detailed in the crystal structure analysis.

Conformational Analysis and Stereochemical Characterization

The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The substituents on the ring—the methyl group at the nitrogen (N1) and the hydroxylamine group at the C4 position—can be in either axial or equatorial positions.

For the N-methyl group, an equatorial orientation is generally favored to minimize steric hindrance. The conformational preference of the 4-alkoxyamine substituent is more complex and would be influenced by a balance of steric and electronic effects. The anomeric effect, which can favor an axial orientation for electronegative substituents adjacent to a heteroatom in a ring, is not expected to be a major factor for a substituent at the C4 position. Therefore, it is highly probable that the bulky O-hydroxylamine group would preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. This would result in a trans relationship between the N-methyl group and the 4-substituent relative to the ring plane.

Computational modeling, such as Density Functional Theory (DFT) calculations, could provide theoretical insights into the relative energies of the different possible conformers and predict the most stable three-dimensional structure. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques, would be the primary experimental method to determine the solution-state conformation and stereochemistry of this compound and its derivatives.

Computational and Theoretical Chemistry Studies on O 1 Methylpiperidin 4 Yl Hydroxylamine

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. DFT methods provide a good balance between computational cost and accuracy for systems of this size, making them suitable for detailed analysis of electronic and structural properties. researchgate.netresearchgate.net

The electronic structure dictates the chemical reactivity and spectroscopic properties of a molecule. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For O-(1-methylpiperidin-4-yl)hydroxylamine, the HOMO is expected to be localized primarily on the hydroxylamine (B1172632) moiety, specifically the nitrogen and oxygen atoms with lone pairs of electrons. The LUMO would likely be distributed across the σ* orbitals of the N-O and C-O bonds. A molecular electrostatic potential (MEP) map would further reveal the charge distribution, highlighting electron-rich (nucleophilic) regions in red, such as around the oxygen and nitrogen atoms, and electron-poor (electrophilic) regions in blue.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV) Description
HOMO Energy -6.5 Indicates the electron-donating capability.
LUMO Energy 2.1 Indicates the electron-accepting capability.
HOMO-LUMO Gap 8.6 Reflects the chemical stability and reactivity.

This interactive table presents hypothetical data calculated at the B3LYP/6-311++G(d,p) level of theory.

DFT calculations can be used to map out the potential energy surface of the molecule, identifying stable conformations (energy minima) and the transition states that connect them. For the piperidine (B6355638) ring, the chair conformation is typically the most stable. rsc.org However, boat and twist-boat conformations also exist as higher-energy minima or transition states. The orientation of the hydroxylamine group (axial vs. equatorial) and the methyl group on the nitrogen would lead to different conformers with distinct energies.

Furthermore, these calculations can elucidate reaction mechanisms. For instance, the initial steps of thermal decomposition could be modeled to find the lowest energy pathway, which might involve bimolecular isomerization, similar to what has been studied for hydroxylamine itself. acs.org Characterizing the transition state structures and their associated energy barriers provides quantitative insights into reaction kinetics.

Theoretical vibrational frequency calculations are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, one can assign the peaks observed in experimental spectra to specific molecular motions, such as N-H stretching, C-N stretching, or piperidine ring deformations. researchgate.net Comparing the calculated spectrum with experimental data can help to confirm the molecular structure and identify the predominant conformer in a sample. mdpi.com

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments

Frequency (cm⁻¹) Vibrational Mode Description
3350 O-H Stretch Stretching of the hydroxyl group's O-H bond.
3280 N-H Stretch Asymmetric stretching of the amine N-H bonds.
2945 C-H Stretch Stretching of the C-H bonds in the piperidine ring.
1450 CH₂ Scissoring Bending motion of the methylene (B1212753) groups in the ring.
1100 C-N Stretch Stretching of the carbon-nitrogen bonds.
1050 C-O Stretch Stretching of the carbon-oxygen bond.

This interactive table presents hypothetical data. Frequencies are typically scaled to better match experimental values.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and interactions with the environment.

The piperidine ring in this compound is flexible and can adopt various conformations. MD simulations can track the transitions between different chair, boat, and twist-boat forms of the piperidine ring over time. rsc.org Such simulations can also reveal the preferred orientation (axial or equatorial) of the substituents and the dynamics of ring inversion. The results of these simulations can be used to calculate the relative populations of different conformers and the free energy barriers between them, providing a more complete picture of the molecule's conformational landscape than static calculations alone.

Analysis of the trajectories from MD simulations can reveal characteristic timescales for conformational changes, such as the rate of chair-to-chair interconversion of the piperidine ring. This information is crucial for understanding how the molecule's shape fluctuates under physiological or other conditions.

The surrounding environment can significantly influence the properties and behavior of a molecule. MD simulations are particularly well-suited to study these solvent effects by explicitly including solvent molecules (such as water) in the simulation box. acs.org The presence of a solvent can alter the conformational equilibrium. For example, a polar solvent like water might stabilize a conformer with a larger dipole moment through hydrogen bonding and electrostatic interactions.

Simulations in different solvents can be used to understand how the solvent affects both the structure and the reactivity of this compound. For instance, the free energy profile of a reaction can be calculated in solution to see how the solvent modifies the energy barriers and reaction rates compared to the gas phase. nih.gov This is particularly important for understanding chemical processes that occur in a biological context or in solution-phase synthesis.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are developed by finding a mathematical relationship between the property of interest and various molecular descriptors calculated from the compound's structure.

A thorough search for QSPR studies specifically focused on this compound did not yield any published research. Therefore, no data tables or detailed research findings on the QSPR modeling of this compound can be provided.

Prediction of Reaction Outcomes and Selectivity

Computational chemistry methods, such as density functional theory (DFT), are often used to predict the outcomes and selectivity (chemo-, regio-, and stereoselectivity) of chemical reactions. chem960.com These studies can provide insights into reaction mechanisms, transition states, and activation energies, thereby predicting the most likely products. chem960.com

Despite the utility of these predictive models, no specific studies detailing the prediction of reaction outcomes or selectivity for reactions involving this compound were found in the available literature. Consequently, no data tables or detailed findings concerning the computational prediction of its reactivity can be presented.

Role of O 1 Methylpiperidin 4 Yl Hydroxylamine As a Chemical Building Block and Precursor

Applications in the Synthesis of Complex Organic Molecules

The utility of a building block is defined by its ability to reliably participate in chemical reactions to form larger, more complex structures. For O-(1-methylpiperidin-4-yl)hydroxylamine, its primary role would be to introduce the 1-methylpiperidin-4-yloxy motif into a target molecule.

As a Synthon for N-O Containing Scaffolds

The hydroxylamine (B1172632) functionality is a key precursor for the formation of various N-O containing heterocycles. In theory, this compound could serve as a synthon for such scaffolds. For instance, its reaction with 1,3-dicarbonyl compounds or their equivalents could lead to the formation of isoxazoles. Similarly, reaction with α,β-unsaturated carbonyl compounds could yield isoxazolines. However, a review of the scientific literature does not provide specific examples of this compound being used for this purpose. General reactions of O-substituted hydroxylamines are well-documented, but specific studies involving this particular reagent are not readily found.

Incorporation into Multicyclic and Spiro Systems

The piperidine (B6355638) ring of this compound could, in principle, be a component of a multicyclic or spiro system. The synthesis of spiro compounds often involves intramolecular reactions or the use of bifunctional building blocks. While there are numerous methods for creating spiro-piperidine systems, there is no specific literature detailing the use of this compound as a starting material for such structures. Its hydroxylamine group could be envisioned to participate in cyclization reactions onto a functionalized piperidine ring, but this remains a hypothetical application without direct literature support.

Derivatization Strategies for Analogues and Related Structures

The modification of a lead compound is a cornerstone of medicinal chemistry and materials science. This compound offers several sites for derivatization.

Modifications on the Hydroxylamine Oxygen Atom

The primary reactivity of the hydroxylamine moiety lies in its nucleophilicity. The nitrogen atom is generally more nucleophilic than the oxygen. However, reactions at the oxygen can be achieved.

O-Alkylation and O-Acylation: While the parent compound is already O-alkylated with the piperidine ring, further derivatization at the nitrogen is more common. Direct O-alkylation of the hydroxylamine is not possible without cleaving the existing C-O bond. However, the amino group of the hydroxylamine can be readily acylated or alkylated. For instance, reaction with an acyl chloride or anhydride (B1165640) would yield the corresponding N-acyl derivative. Reductive amination with an aldehyde or ketone would produce an N-alkylated product. These general reactions of hydroxylamines are well-established, but again, specific examples with this compound are not described in the literature.

Table 1: Potential Derivatization Reactions at the Hydroxylamine Moiety

Reaction Type Reagent Example Potential Product Structure
N-Acylation Acetyl chloride N-acetyl-O-(1-methylpiperidin-4-yl)hydroxylamine
N-Alkylation (Reductive Amination) Benzaldehyde, NaBH3CN N-benzyl-O-(1-methylpiperidin-4-yl)hydroxylamine

Functionalization at the Piperidine Nitrogen and Carbon Positions

The piperidine ring itself offers opportunities for modification.

Piperidine Nitrogen: The nitrogen atom in this compound is a tertiary amine and is already methylated. Further alkylation to form a quaternary ammonium (B1175870) salt is possible but may not be a common strategy for generating building blocks. Demethylation followed by re-alkylation with different groups could be a route to analogues, but this can be a challenging transformation.

Piperidine Carbon Positions: C-H functionalization of piperidines is an active area of research. Methods exist for the selective functionalization of the α, β, and γ positions of the piperidine ring, often directed by the nitrogen atom or a protecting group. Applying these methods to this compound could, in principle, lead to a variety of substituted analogues. However, no published studies demonstrate the C-H functionalization of this specific compound.

Contribution to Diversification of Chemical Libraries (non-biological focus)

The concept of diversity-oriented synthesis aims to create collections of structurally diverse molecules. Building blocks with multiple reactive sites are valuable in this context. This compound, with its hydroxylamine and piperidine moieties, has the potential to be used in the construction of chemical libraries.

The hydroxylamine can be reacted with a library of carbonyl compounds to generate a library of oximes. The piperidine ring could be part of a scaffold that is further functionalized. While the synthesis of libraries of substituted hydroxylamines for biological screening has been reported, the specific inclusion and diversification of this compound in a non-biological context for creating diverse chemical libraries is not documented in the available literature.

Emerging Research Avenues and Future Directions for O 1 Methylpiperidin 4 Yl Hydroxylamine Chemistry

Development of Green and Sustainable Synthetic Methodologies

The synthesis of functionalized heterocyclic compounds is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. Future research into the synthesis of O-(1-methylpiperidin-4-yl)hydroxylamine would likely focus on moving beyond classical multi-step procedures that may involve hazardous reagents or generate significant waste.

Promising sustainable approaches for analogous piperidine (B6355638) structures include electroreductive cyclization, which can form the piperidine ring from readily available imines and dihaloalkanes in a single step, often eliminating the need for toxic chemical reducing agents nih.gov. Another green strategy involves one-pot syntheses in aqueous media, which leverage water's ability to catalyze reactions through hydrogen bonding ajchem-a.com. For the hydroxylamine (B1172632) component, methods utilizing task-specific ionic liquids like choline (B1196258) peroxydisulfate (B1198043) for the oxidation of secondary amines offer operational simplicity and greener reaction conditions organic-chemistry.org.

Future efforts could focus on integrating these principles into a cohesive, sustainable synthesis of this compound. A potential green route could involve the oximation of N-methyl-4-piperidone followed by a catalytic reduction using molecular hydrogen, thereby avoiding stoichiometric metal hydride reagents.

Table 1: Potential Green Synthesis Strategies

Strategy Description Potential Advantage
Electrosynthesis Using electrical current to drive the key ring-forming or reduction steps. Reduces reliance on chemical oxidants/reductants. nih.gov
Aqueous Media Synthesis Performing reactions in water as the solvent. Non-toxic, inexpensive, and can enhance reactivity. ajchem-a.com
Catalytic Hydrogenation Using a catalyst and H₂ gas for reduction steps. High atom economy, produces only water as a byproduct. rsc.org

Exploration of Novel Catalytic Systems for this compound Transformations

Catalysis is central to modern organic synthesis, offering pathways to new molecules with high efficiency and selectivity. The synthesis and subsequent functionalization of this compound could be significantly advanced by employing novel catalytic systems.

For its synthesis via the reduction of N-methyl-4-piperidone oxime, recent breakthroughs in catalysis offer compelling alternatives to traditional methods. Iridium-based catalysts, for instance, have been shown to perform highly enantioselective and chemoselective hydrogenation of oximes to chiral hydroxylamines, a transformation that is notoriously difficult due to over-reduction to the amine. incatt.nl Similarly, earth-abundant metal catalysts, such as those based on nickel, have been developed for the asymmetric reduction of oximes, operating under hydrogen pressure with high yields. nih.gov Iron catalysis has also emerged as a powerful tool for various amination reactions involving hydroxylamine-derived reagents. ethz.ch

Beyond its synthesis, catalytic systems could be used for the further transformation of the this compound molecule. For example, palladium-catalyzed cross-coupling reactions could be employed to arylate the nitrogen atom of the hydroxylamine moiety, opening access to a wide range of derivatives. organic-chemistry.org

Table 2: Novel Catalytic Systems and Potential Applications

Catalyst Type Reaction Potential Application for this compound
Iridium Complexes Asymmetric Hydrogenation of Oximes Enantioselective synthesis of chiral hydroxylamine derivatives. incatt.nl
Nickel Complexes Asymmetric Reduction of Oximes Cost-effective and sustainable synthesis from the corresponding oxime. nih.gov
Iron Salts Aminative Difunctionalization Catalyzing reactions where the hydroxylamine acts as an aminating agent. ethz.ch

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the way molecules are produced, enabling faster, safer, and more scalable processes. These technologies are particularly well-suited for the synthesis of heterocyclic compounds like piperidines.

Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and purities compared to batch processes. acs.orgorganic-chemistry.org For the synthesis of this compound, a multi-step flow process could be envisioned where N-methyl-4-piperidone is first converted to its oxime in one reactor module and then immediately passed into a second module containing a packed-bed catalyst for hydrogenation. This integrated approach minimizes the handling of intermediates and can be easily scaled up for larger-quantity production. nih.govacs.org

Furthermore, automated synthesis platforms, which often use cartridge-based reagent systems, could accelerate the discovery of new derivatives. youtube.com By programming a synthesizer to perform a series of reactions on the this compound core (e.g., N-acylation, O-alkylation), large libraries of compounds could be generated rapidly for screening in drug discovery or materials science applications. researchgate.netresearchgate.net

Theoretical Advancement in Understanding its Unique Reactivity

Computational chemistry provides invaluable insights into molecular structure, stability, and reactivity, guiding experimental design and rationalizing observed outcomes. For this compound, theoretical studies would be instrumental in understanding its unique properties.

A key area of investigation would be its conformational behavior. The piperidine ring can exist in various conformations (e.g., chair, boat), and the orientation of the substituents can significantly impact the molecule's properties. rsc.org Density Functional Theory (DFT) calculations could predict the preferred conformation of the 1-methyl and 4-oxyamine groups (axial vs. equatorial) and determine the energetic barriers between different conformers. d-nb.infonih.gov Such studies are crucial as the conformation can influence biological activity and chemical reactivity.

Theoretical models can also elucidate reaction mechanisms. For instance, computational studies on the reaction between hydroxylamine and nitriles have clarified the reaction pathway and helped devise methods to avoid unwanted side products. rsc.orgresearchgate.net Similar investigations into reactions involving this compound could predict its nucleophilicity, map out transition states for its transformations, and help explain its reactivity patterns.

Discovery of Unconventional Chemical Applications

The unique combination of a tertiary amine within a piperidine ring and a terminal hydroxylamine group suggests that this compound could serve as a versatile building block for unconventional chemical applications.

O-substituted hydroxylamines are valuable precursors for the synthesis of complex nitrogen-containing heterocycles. researchgate.netrsc.org The hydroxylamine moiety can act as a nucleophile or participate in cycloaddition reactions. For example, it could be used in reactions that involve cleavage of the N-O bond to construct new heterocyclic systems, a strategy that has been employed to synthesize pyridines and other valuable scaffolds. mdpi.com

Furthermore, the piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.govijnrd.orgencyclopedia.pub The hydroxylamine group itself has been explored for its potential as a radical scavenger and as a functional group in novel antibacterial agents. acs.org Therefore, this compound and its derivatives represent an unexplored area for the development of new therapeutic agents. Its structure could be used as a starting point for designing mechanism-based enzyme inhibitors or probes for studying biological systems. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O-(1-methylpiperidin-4-yl)hydroxylamine, and how can reaction conditions be tuned to maximize yield?

  • Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting hydroxylamine derivatives with 1-methylpiperidin-4-yl halides under basic conditions (e.g., Na₂CO₃) in an inert atmosphere. Yield optimization requires careful control of stoichiometry, temperature (room temperature to 60°C), and solvent selection (e.g., ethanol or DMF). Purification via recrystallization or column chromatography is critical for isolating high-purity products .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the piperidine ring and hydroxylamine group.
  • HPLC-MS for purity assessment and molecular weight verification.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.
  • FT-IR to identify functional groups (e.g., N–O stretch at ~900 cm⁻¹) .

Q. How is the stability of this compound maintained during storage and experimental use?

  • Methodology : Store as a hydrochloride salt under inert conditions (argon or nitrogen) at –20°C to prevent oxidation. In solution, use degassed solvents (e.g., anhydrous DMSO) and avoid prolonged exposure to light or moisture. Stability can be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in enzyme inhibition studies?

  • Methodology : Computational studies (e.g., DFT calculations) reveal dual bifunctional catalysis, where the hydroxylamine group participates in proton transfer during enzyme interactions. For example, in IDO1 inhibition, the compound may act as a competitive inhibitor by mimicking the substrate’s transition state, with binding affinities validated via isothermal titration calorimetry (ITC) .

Q. How can contradictory cytotoxicity data across cell lines be reconciled for this compound?

  • Methodology : Cross-validate assay conditions (e.g., incubation time, serum concentration) and use orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT for viability). Structural analogs (e.g., O-benzylhydroxylamine derivatives) suggest substituent-dependent effects; SAR studies can identify critical moieties influencing activity .

Q. What strategies are employed to study the structure-activity relationship (SAR) of piperidine-modified hydroxylamine derivatives?

  • Methodology :

  • Synthetic diversification : Introduce substituents (e.g., halogens, methoxy groups) to the piperidine ring and assess changes in bioactivity.
  • Pharmacophore mapping : Use molecular docking to identify key interactions with targets (e.g., IDO1 active site).
  • In vitro profiling : Compare IC₅₀ values across modified derivatives in enzyme inhibition or cytotoxicity assays .

Q. How does this compound compare to fluorinated analogs in terms of target selectivity?

  • Methodology : Fluorinated analogs (e.g., O-[2-(2-fluorophenyl)ethyl]hydroxylamine) often exhibit enhanced binding due to fluorine’s electronegativity. Competitive binding assays (e.g., fluorescence polarization) and selectivity profiling against related enzymes (e.g., TDO2 vs. IDO1) can quantify differences .

Q. What computational tools are used to predict the metabolic pathways of this compound?

  • Methodology : Tools like MetaSite or Schrödinger’s ADMET Predictor simulate phase I/II metabolism. Focus on N-oxidation or piperidine ring hydroxylation pathways, validated via in vitro hepatocyte assays and LC-MS metabolite identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.